

Comprehensive Data on Namoline's Therapeutic Window Currently Unavailable in Public Domain

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Compound of Interest		
Compound Name:	NAMOLINE	
Cat. No.:	B3130362	Get Quote

A thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant lack of data to construct a detailed comparison guide on the therapeutic window of **Namoline**. While the compound is identified as a potential agent in cancer research, crucial information regarding its clinical application, comparative efficacy, and detailed experimental protocols remains unpublished or proprietary.

Namoline is described as a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in androgen-dependent prostate cancer.[1] The compound has a reported IC50 of 51 μ M in a horseradish peroxidase-coupled enzymatic assay, indicating its potency in inhibiting LSD1 activity and blocking cell proliferation in a laboratory setting.[1]

However, beyond this initial biochemical characterization, there is no available information on key aspects required for a comprehensive therapeutic guide:

- Therapeutic Window Studies: No preclinical or clinical studies validating the therapeutic
 window of Namoline could be identified. The therapeutic window is a critical concept in
 pharmacology, defining the dosage range that is effective for treatment while remaining
 below the threshold for unacceptable toxicity.[2][3][4][5]
- Comparative Efficacy Data: There are no published studies that compare the performance of Namoline with other LSD1 inhibitors or alternative therapies for androgen-dependent prostate cancer.



- Experimental Protocols: Detailed methodologies for in vivo or clinical experiments involving **Namoline** are not available in the public domain.
- Clinical Trial Information: A search of clinical trial registries did not yield any current or completed trials for Namoline.

Without this essential data, it is not possible to create the requested comparison tables, detail experimental protocols, or accurately depict the relevant signaling pathways and workflows as per the user's requirements. The development of such a guide would be contingent on the future publication of substantial preclinical and clinical research on **Namoline**.

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